4-羟基-6-碘-2-喹啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

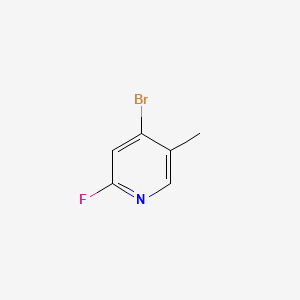

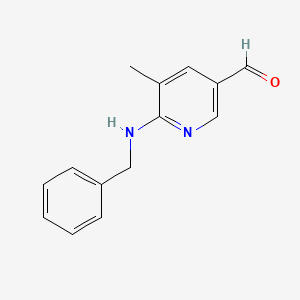

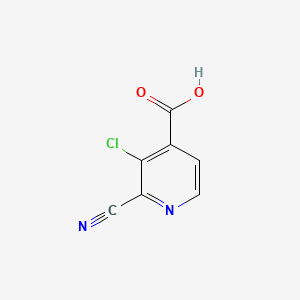

4-Hydroxy-6-iodo-2-quinolinone is a chemical compound with the molecular formula C9H6INO2 . It is a white to off-white to yellow powder or crystals .

Synthesis Analysis

The synthesis of 4-Hydroxy-6-iodo-2-quinolinone and its analogs has been a subject of interest in recent years due to their pharmaceutical and biological activities . The synthesis often involves the condensation of primary aryl amines with β-diketones in acid catalysis .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-iodo-2-quinolinone consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 287.054 Da and the monoisotopic mass is 286.944305 Da .Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxy-6-iodo-2-quinolinone are complex and varied. They often involve the use of novel catalysts, microwave irradiation methods, and green reaction protocols .Physical And Chemical Properties Analysis

4-Hydroxy-6-iodo-2-quinolinone is a white to off-white to yellow powder or crystals . It has a molecular weight of 271.06 .科学研究应用

Synthesis of Heterocycles

- Scientific Field : Organic Chemistry

- Summary of Application : 4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles .

- Results or Outcomes : The synthesized heterocycles show unique biological activities .

Anti-Inflammatory Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : 4-Hydroxy-2-quinolone carboxamides and hybrid derivatives have been synthesized and evaluated for their anti-inflammatory activity .

- Methods of Application : The molecules were synthesized and their ability to inhibit the soybean LOX, an indication of their anti-inflammatory activity, was evaluated .

- Results or Outcomes : Among all the synthesized analogues, quinolinone–carboxamide compounds 3h and 3s exhibited the best LOX inhibitory activity (IC 50 = 10 μM) .

Antimicrobial Activity

- Scientific Field : Microbiology

- Summary of Application : 4-Hydroxy-2-quinolone analogs have been synthesized and screened for their antifungal and antibacterial activity .

- Methods of Application : The compounds were synthesized and their activity was tested against a pathogenic fungus Aspergillus flavus, a Gram-positive bacteria Staphylococcus aureus, and a Gram-negative bacteria Escherichia coli .

Antioxidant Activity

- Scientific Field : Biochemistry

- Summary of Application : N-substituted-4-hydroxy-2-quinolinones and quinolinone–carboxamides have been synthesized to investigate their potential dual-acting role as antioxidant .

Anti-virulence Activity

- Scientific Field : Microbiology

- Summary of Application : Quinoline and quinolone derivatives have demonstrated numerous biological activities such as anti-virulence .

Anti-parasitic Activity

安全和危害

未来方向

The future directions for 4-Hydroxy-6-iodo-2-quinolinone research are likely to focus on further exploring its synthesis and applications, given its interesting pharmaceutical and biological activities . The development of new synthetic methodologies and strategies for constructing the core structures of 2-quinolones is also a potential area of future research .

属性

IUPAC Name |

4-hydroxy-6-iodo-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERLVHDAWGTCGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6-iodo-2-quinolinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

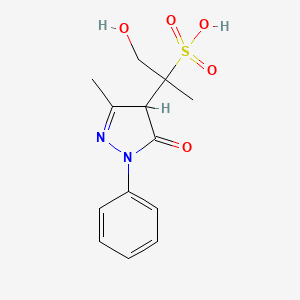

![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)

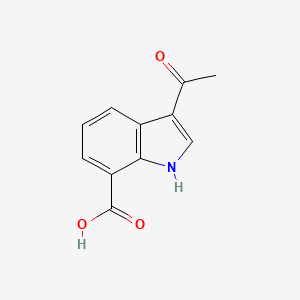

![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)

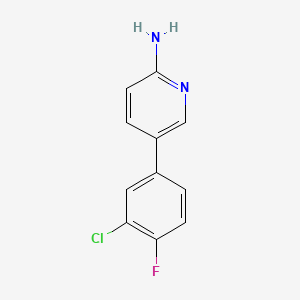

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)

![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)